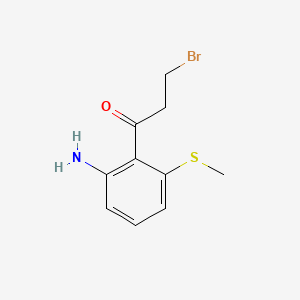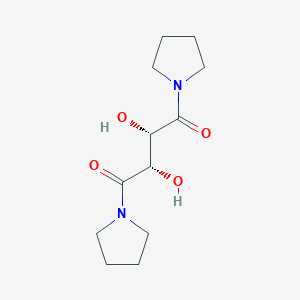
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its two hydroxyl groups and two pyrrolidinyl groups attached to a butane-1,4-dione backbone. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various chiral chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired (2S,3S) compound .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. This method utilizes engineered bacteria, such as Escherichia coli, which co-express specific enzymes to catalyze the conversion of precursor compounds into the target compound. This approach is environmentally friendly and can achieve high yields with excellent stereoisomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- (2S,3S)-2,3-butanediol
- (2R,3R)-2,3-butanediol
Uniqueness
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its high stereoisomeric purity make it valuable in asymmetric synthesis and various industrial applications .
Eigenschaften
Molekularformel |
C12H20N2O4 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-9(11(17)13-5-1-2-6-13)10(16)12(18)14-7-3-4-8-14/h9-10,15-16H,1-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
VWHUHPJIJJEZFI-UWVGGRQHSA-N |
Isomerische SMILES |
C1CCN(C1)C(=O)[C@H]([C@@H](C(=O)N2CCCC2)O)O |
Kanonische SMILES |
C1CCN(C1)C(=O)C(C(C(=O)N2CCCC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





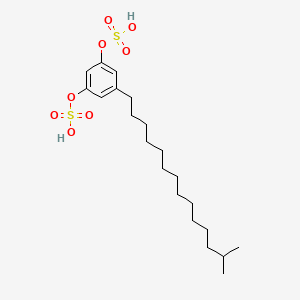


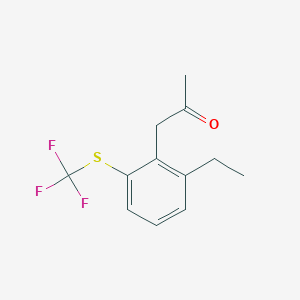


![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
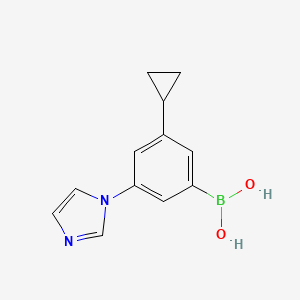
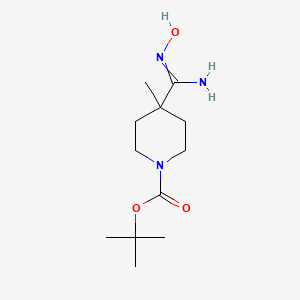
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
